(2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinolin-4-yl)methanol
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Overview
Description
(2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinolin-4-yl)methanol is a complex organic compound that features a quinoline core substituted with a pyrazole ring and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinolin-4-yl)methanol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced through a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Attachment of the Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinolin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using hydrogenation techniques.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Formation of a quinoline ketone derivative.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of nitro or halogenated pyrazole derivatives.
Scientific Research Applications
(2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinolin-4-yl)methanol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of organic semiconductors or light-emitting materials.
Mechanism of Action
The mechanism of action of (2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinolin-4-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline and pyrazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-3-(1H-pyrazol-1-yl)quinolin-4-yl)methanol: Lacks the methyl group on the pyrazole ring.
(2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinoline): Lacks the methanol group.
Uniqueness
(2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinolin-4-yl)methanol is unique due to the presence of both the methanol group and the methyl-substituted pyrazole ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not possible with simpler analogs.
Biological Activity
(2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinolin-4-yl)methanol, with the CAS number 916173-23-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and anti-inflammatory activities, supported by various studies and data.
- Molecular Formula : C15H15N3O
- Molecular Weight : 255.30 g/mol
- Structure : The compound features a quinoline core substituted with a pyrazole moiety, which is known to enhance biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a related compound demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains, including E. coli and Staphylococcus aureus .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound 9 | 2.50 - 20 | E. coli |
Compound 11d | 14 - 30 | Staphylococcus aureus |
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using the DPPH scavenging assay. Compounds in this class have shown significant radical scavenging activities, with percentages ranging from 84.16% to 90.52% .
Compound | DPPH Scavenging (%) |
---|---|
Compound 4 | 84.16 |
Compound 9 | 90.52 |
Compound 11d | 88.56 |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound class were evaluated through human red blood cell (HRBC) membrane stabilization assays. The results indicated substantial anti-inflammatory potential, with stabilization percentages reaching up to 99.25% for some derivatives .
Compound | HRBC Stabilization (%) |
---|---|
Compound 9 | 86.70 |
Compound 11c | 73.67 |
The mechanism underlying the biological activities of this compound is believed to involve inhibition of key enzymes such as DNA gyrase B, which is critical for bacterial DNA replication. For instance, one study reported an IC50 value of 9.80 µM for DNA gyrase B inhibition by a related compound . This suggests that the compound may function as a competitive inhibitor, effectively disrupting bacterial proliferation.
Case Studies and Research Findings
Several research studies have focused on the synthesis and evaluation of pyrazole derivatives similar to this compound:
- Synthesis and Evaluation : A study synthesized various pyrazoloquinoline derivatives and evaluated their antimicrobial properties, revealing that structural modifications significantly impacted their efficacy against resistant bacterial strains .
- In Silico Studies : Computational modeling has been employed to predict the binding affinities of these compounds to target enzymes, providing insights into their potential as drug candidates .
Properties
CAS No. |
1354704-73-6 |
---|---|
Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
[2-methyl-3-(3-methylpyrazol-1-yl)quinolin-4-yl]methanol |
InChI |
InChI=1S/C15H15N3O/c1-10-7-8-18(17-10)15-11(2)16-14-6-4-3-5-12(14)13(15)9-19/h3-8,19H,9H2,1-2H3 |
InChI Key |
MYHYRQYYJSLVSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C3=CC=CC=C3N=C2C)CO |
Origin of Product |
United States |
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